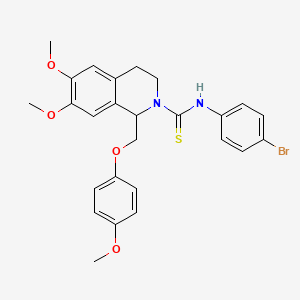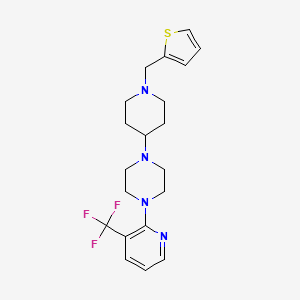
1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C20H25F3N4S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study by Kumar et al. (2013) explored the efficient synthesis of piperazine-2,6-dione derivatives, which involved the condensation of iminodiacetic acid with various amines, including thiophen-2-ylmethanamine. These derivatives, upon further condensation with 1H-indole-2-carboxylic acid, yielded 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives. Screening at a concentration of 10 μM revealed that some compounds exhibited significant anticancer activity against various cancer cell lines, indicating potential therapeutic applications in oncology (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Antibacterial Activities
Pitucha et al. (2005) investigated the synthesis and antibacterial action of 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione. The study involved the reaction of piperazine derivatives, leading to compounds that were screened for their antibacterial activities. This research highlights the potential of piperazine derivatives in the development of new antibacterial agents, which could be crucial in addressing antibiotic resistance (Pitucha, M., Wujec, M., Dobosz, M., Kosikowska, U., & Malm, A., 2005).
Docking Studies and Medicinal Chemistry
Balaraju et al. (2019) presented the synthesis of novel piperazine-1-yl-1H-indazole derivatives, emphasizing the role of such compounds in medicinal chemistry. The study included docking studies for the synthesized compounds, providing insights into their potential interactions with biological targets. This research contributes to the understanding of how structural modifications in piperazine derivatives can influence their biological activity and interaction with molecular targets (Balaraju, V., Kalyani, S., & Laxminarayana, E., 2019).
Insecticidal Applications
Cai et al. (2010) explored the design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP). By using PAPP as a lead compound, a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives were synthesized and evaluated for their biological activities against the armyworm Pseudaletia separata. This study indicates the potential application of piperazine derivatives in developing novel insecticides with a unique mode of action (Cai, M., Li, Z., Fan, F., Huang, Q., Shao, X., & Song, G., 2010).
Propiedades
IUPAC Name |
1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4S/c21-20(22,23)18-4-1-7-24-19(18)27-12-10-26(11-13-27)16-5-8-25(9-6-16)15-17-3-2-14-28-17/h1-4,7,14,16H,5-6,8-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOIYYYIMVQVJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2408615.png)
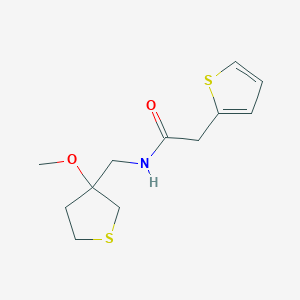
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)
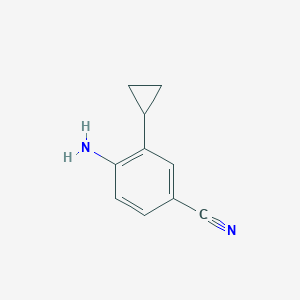
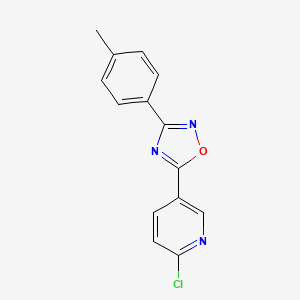
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)
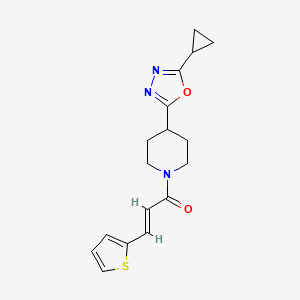
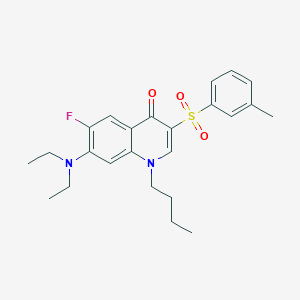

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)
